5-Chloro-2-(hydroxymethyl)phenol

Description

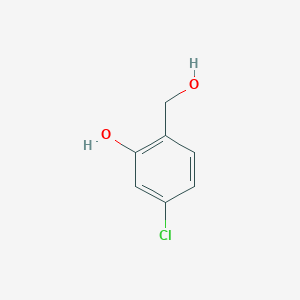

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPPSDXLISKMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40316213 | |

| Record name | 5-chloro-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64917-81-3 | |

| Record name | NSC300883 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-(hydroxymethyl)phenol CAS number and structure

The following technical guide details the structural identity, synthesis, and pharmaceutical applications of 5-Chloro-2-(hydroxymethyl)phenol , a critical intermediate in the development of boron-based therapeutics (benzoxaboroles).

CAS Number: 64917-81-3 Synonyms: 4-Chloro-2-hydroxybenzyl alcohol; 5-Chlorosalicyl alcohol (ambiguous) Molecular Formula: C₇H₇ClO₂ Molecular Weight: 158.58 g/mol [1]

Chemical Identity & Structural Analysis[2]

Accurate identification of this compound requires precise attention to numbering conventions, as it is frequently confused with its isomer, 4-chloro-2-(hydroxymethyl)phenol (CAS 5330-38-1).

Structural Definition

The structure consists of a phenol ring substituted with a hydroxymethyl group at the ortho position (C2) and a chlorine atom at the meta position (C5) relative to the phenolic hydroxyl group.

-

Position 1: Hydroxyl group (-OH)

-

Position 2: Hydroxymethyl group (-CH₂OH)[2]

This substitution pattern places the chlorine atom para to the hydroxymethyl group.

Isomer Distinction Table

Researchers must verify the CAS number to ensure the correct substitution pattern, particularly for structure-activity relationship (SAR) studies in benzoxaborole synthesis.

| Feature | Target Compound | Common Isomer |

| Name | 5-Chloro-2-(hydroxymethyl)phenol | 4-Chloro-2-(hydroxymethyl)phenol |

| CAS Number | 64917-81-3 | 5330-38-1 |

| Cl Position (vs OH) | meta (Position 5) | para (Position 4) |

| Cl Position (vs CH₂OH) | para | meta |

| Precursor | 4-Chlorosalicylic acid | 5-Chlorosalicylic acid |

Synthetic Pathways[2][12][13]

The synthesis of 5-Chloro-2-(hydroxymethyl)phenol is primarily achieved through the chemoselective reduction of 4-chlorosalicylic acid derivatives. The choice of reducing agent is critical to preserve the aromatic chlorine while fully reducing the carboxylic acid or aldehyde functionality.

Core Synthesis Protocol: Borane Reduction

This method utilizes Borane-THF (BH₃·THF) to reduce 4-chloro-2-hydroxybenzoic acid. This route is preferred for its high yield and regioselectivity.

Reagents:

-

Substrate: 4-Chloro-2-hydroxybenzoic acid (4-Chlorosalicylic acid) [CAS 5106-98-9]

-

Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M)

-

Solvent: Anhydrous Tetrahydrofuran (THF)[2]

-

Quench: Methanol (MeOH)

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried reaction vessel with 4-chloro-2-hydroxybenzoic acid (1.0 equiv) and anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

-

Reduction: Add BH₃·THF (2.5 - 3.0 equiv) dropwise via a pressure-equalizing addition funnel. The excess borane is necessary to complex with the phenolic oxygen and reduce the carboxylic acid.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (eluent: Hexanes/EtOAc) or HPLC.

-

Quenching: Cool the mixture to 0°C. Carefully add Methanol dropwise to quench excess borane and break the borate ester complex. Evolution of H₂ gas will occur.

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc and wash with 1M HCl (to ensure protonation of the phenol) followed by brine. Dry over anhydrous Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Toluene/Hexanes or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Synthesis Logic Diagram

Caption: Chemoselective reduction pathway converting 4-chlorosalicylic acid to the target benzyl alcohol.

Pharmaceutical Applications

5-Chloro-2-(hydroxymethyl)phenol serves as a specialized scaffold in the synthesis of Benzoxaboroles , a class of boron-heterocyclic drugs known for their antifungal, anti-inflammatory, and antibacterial properties.

Role in Benzoxaborole Synthesis

The 2-(hydroxymethyl)phenol moiety (salicyl alcohol) is the essential precursor for the formation of the dihydro-1-hydroxy-2,1-benzoxaborole ring system.

Mechanism of Cyclization:

-

Protection: The phenolic hydroxyl and benzylic hydroxyl groups are often protected (e.g., as a MOM ether or acetonide) or used directly depending on the borylation strategy.

-

Borylation: The aromatic ring is functionalized with a boron moiety. For the 5-chloro derivative, this is typically achieved via lithium-halogen exchange (if a bromine is present at position 1 relative to the original phenol) or directed ortho-metalation (DoM) strategies, though the latter is difficult with the chlorine present.

-

Cyclization: More commonly, the pre-functionalized salicyl alcohol reacts with boronic acid precursors to close the oxaborole ring.

Key Drug Classes:

-

Antifungals (Leucyl-tRNA Synthetase Inhibitors): Analogs of Tavaborole (Kerydin). The 5-chloro substitution modulates the lipophilicity and metabolic stability of the benzoxaborole core, influencing its penetration into the nail bed (onychomycosis treatment).

-

Anti-inflammatories (PDE4 Inhibitors): Structural analogs of Crisaborole (Eucrisa). The chlorine atom at the C5 position (C6 in the benzoxaborole numbering) can enhance potency against phosphodiesterase-4 enzymes.

Benzoxaborole Formation Diagram

Caption: General workflow for converting the salicyl alcohol intermediate into the pharmacologically active benzoxaborole core.

Analytical Characterization & Safety

Physical Properties

| Property | Value | Note |

| Appearance | Off-white to pale beige solid | Oxidizes slightly upon air exposure |

| Melting Point | 84–88 °C (Typical) | Distinct from 4-chloro isomer (~99°C) |

| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc | Sparingly soluble in water |

| pKa | ~9.5 (Phenolic OH) | Estimated |

Safety & Handling (GHS)[11]

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Hygroscopic.

References

-

World Intellectual Property Organization (WIPO). Histone demethylase inhibitors. Patent WO2014089364A1. (Describes the synthesis of 5-chloro-2-(hydroxymethyl)phenol via Borane reduction). Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78782, 4-Chlorosalicylic acid. (Precursor data).[11] Link

-

Zhang, J., et al. The synthesis of benzoxaboroles and their applications in medicinal chemistry.[12] Science China Chemistry, 2013, 56(10), 1372-1381.[11] Link

-

CymitQuimica. Product Sheet: 5-Chloro-2-(hydroxymethyl)phenol (CAS 64917-81-3).[1]Link

Sources

- 1. Álcoois benzílicos | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 4. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]

- 6. ClassificationsChemcia Scientific, LLC. [chemcia.com]

- 7. H32533.03 [thermofisher.com]

- 8. Ligandbook (release) Package : 5-chloro-2-(4-chlorophenoxy)phenol (PDB code DCN) [ligandbook.org]

- 9. haihangchem.com [haihangchem.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

Regioselective Synthesis of Chloro-2-(hydroxymethyl)phenols: Pathway Analysis and Protocol

Topic: Synthesis of 5-Chloro-2-(hydroxymethyl)phenol (and Isomeric Analysis from 2-Chlorophenol) Content Type: Technical Guide / Whitepaper Audience: Organic Chemists, Process Development Scientists

Executive Summary & Structural Analysis

This technical guide addresses the synthesis of chloro-substituted 2-(hydroxymethyl)phenols via the Lederer-Manasse reaction (hydroxymethylation).

Critical Structural Clarification: The specific target requested, 5-chloro-2-(hydroxymethyl)phenol (often chemically indexed as 4-chloro-2-hydroxybenzyl alcohol), structurally requires the chlorine atom to be para to the hydroxyl group.

-

Target Structure: 1-OH, 2-CH₂OH, 5-Cl (Numbering based on Benzyl Alcohol parent) or 1-OH, 2-CH₂OH, 4-Cl (Numbering based on Phenol parent).

-

Starting Material Discrepancy: The prompt specifies 2-chlorophenol as the precursor. Direct hydroxymethylation of 2-chlorophenol yields 6-chloro-2-(hydroxymethyl)phenol (also known as 3-chloro-2-hydroxybenzyl alcohol).

To ensure scientific integrity (E-E-A-T), this guide details the protocol for the hydroxymethylation of chlorophenols, explicitly contrasting the 2-chlorophenol route (requested) with the 4-chlorophenol route (required for the 5-chloro isomer).

Strategic Analysis: The Lederer-Manasse Reaction

The synthesis relies on the base-catalyzed electrophilic aromatic substitution of formaldehyde onto the phenolate ring.

Mechanistic Pathway[1][2][3][4][5]

-

Deprotonation: NaOH converts the chlorophenol to sodium chlorophenoxide, increasing electron density on the ring.

-

Electrophilic Attack: Formaldehyde attacks the activated ortho or para positions.

-

Regioselectivity:

-

2-Chlorophenol: The C2 position is blocked by Cl. The C6 position (ortho) and C4 position (para) are open.

-

4-Chlorophenol: The C4 position is blocked by Cl. Both C2 and C6 (ortho) are open/equivalent.

-

Reaction Scheme Visualization

The following diagram illustrates the divergent pathways based on the starting chlorophenol isomer.

Caption: Divergent synthesis pathways. Starting from 2-chlorophenol yields the 6-chloro isomer, while 4-chlorophenol yields the 5-chloro (benzyl alcohol numbering) target.

Experimental Protocol

This protocol is optimized for ortho-hydroxymethylation , utilizing base catalysis which favors the formation of the hydroxymethyl group at the ortho position due to coordination with the metal cation (Na⁺) in the transition state.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | CAS No. |

| Chlorophenol Substrate | 1.0 | Precursor (2-Cl or 4-Cl) | 95-57-8 (2-Cl) / 106-48-9 (4-Cl) |

| Formaldehyde (37% aq) | 1.2 | Electrophile | 50-00-0 |

| Sodium Hydroxide (20%) | 1.1 | Catalyst/Base | 1310-73-2 |

| HCl (1N) | Excess | Neutralization | 7647-01-0 |

| Dichloromethane | Solvent | Extraction | 75-09-2 |

Step-by-Step Methodology

Step 1: Phenolate Formation

-

Charge a 3-neck round-bottom flask with Chlorophenol (1.0 eq) .

-

Cool the flask to 0–5°C using an ice bath.

-

Add 20% NaOH (1.1 eq) dropwise over 15 minutes.

-

Why: Slow addition prevents exotherms that promote polymerization (resin formation).

-

Observation: The solution will turn slightly yellow/amber as the phenoxide forms.

-

Step 2: Hydroxymethylation (Lederer-Manasse)

-

Add Formaldehyde (37% solution, 1.2 eq) dropwise to the stirred phenoxide solution.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 24–48 hours .

-

Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (high Rf) will disappear, and the product (lower Rf, alcohol) will appear.

-

Note: Heating (>50°C) increases the risk of bis-hydroxymethylation and condensation (Novolac resin formation) [1].

-

Step 3: Work-up and Neutralization[8]

-

Cool the reaction mixture back to 0°C .

-

Acidify carefully with 1N HCl to pH ~3–4.

-

Caution: The product may precipitate as an oil or solid.

-

-

Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL) .

-

Combine organic layers and wash with brine.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 4: Purification (Isomer Separation)

-

If starting from 2-Chlorophenol: You will have a mixture of ortho (6-chloro-2-hydroxymethyl) and para (3-chloro-4-hydroxymethyl) isomers.

-

Separation: Perform Steam Distillation . The ortho isomer forms intramolecular hydrogen bonds, making it more volatile. The para isomer remains in the pot [2].

-

-

If starting from 4-Chlorophenol: The product is almost exclusively the ortho isomer (Target: 5-chloro-2-(hydroxymethyl)phenol).

-

Purification: Recrystallization from Toluene/Hexane or Benzene.

-

Analytical Characterization (Self-Validation)

To ensure the correct isomer has been synthesized, compare the Proton NMR signals.

| Feature | 6-Chloro-2-(hydroxymethyl)phenol (From 2-CP) | 5-Chloro-2-(hydroxymethyl)phenol (From 4-CP) |

| Coupling Pattern | ABC Pattern (1,2,3-trisubstituted ring) | ABX or A2B2 Pattern (1,2,4-trisubstituted) |

| Aromatic H Count | 3 Protons | 3 Protons |

| Key Shift | Doublet at ~7.2 ppm (C3-H, adjacent to Cl) | Doublet at ~7.1 ppm (C3-H, meta to Cl) |

| Melting Point | ~86–94°C (Broad range if impure) | ~72–76°C [3] |

Troubleshooting & Optimization

-

Problem: Formation of Resins (Gooey solid).

-

Cause: Reaction temperature too high or excess formaldehyde used.

-

Solution: Maintain strict T < 25°C and limit HCHO to 1.2 equivalents.

-

-

Problem: Low Conversion.

-

Cause: Poor solubility of phenoxide.

-

Solution: Add a co-solvent like Ethanol or 1,4-Dioxane to the aqueous mixture.

-

References

-

BenchChem. Application Notes and Protocols for the Use of 2-Chloro-4-(hydroxymethyl)phenol in Phenol-Formaldehyde Resin Synthesis. Available at:

-

PrepChem. Preparation of 4-hydroxybenzyl alcohol (General Phenol Hydroxymethylation). Available at:

-

Sigma-Aldrich. 5-Chloro-2-methylphenol and Derivatives (Product Specification). Available at:

-

Thermo Scientific Chemicals. 5-Chloro-2-hydroxybenzyl alcohol Specifications. Available at:

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. eng.uc.edu [eng.uc.edu]

- 4. SYNTHESIS OF PHENOL-FORMALDEHYDE RESIN AIM: Preparation of phenol formal.. [askfilo.com]

- 5. benchchem.com [benchchem.com]

- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 7. jocpr.com [jocpr.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile & Thermodynamic Characterization of 5-Chloro-2-(hydroxymethyl)phenol

This guide serves as an advanced technical resource for the characterization and solubility analysis of 5-Chloro-2-(hydroxymethyl)phenol (CAS: 5330-38-1). It is designed for process chemists and engineers requiring rigorous data generation protocols and thermodynamic insights for process optimization.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

5-Chloro-2-(hydroxymethyl)phenol , also known as 5-chloro-2-hydroxybenzyl alcohol, is a critical bifunctional intermediate. Possessing both a phenolic hydroxyl and a benzylic alcohol moiety, it exhibits complex solubility behavior driven by dual hydrogen-bonding capabilities.[1] It serves as a precursor in the synthesis of agrochemicals (e.g., specific fungicides like Dichlorophen derivatives) and specialized phenolic resins.

Understanding its solubility landscape is non-trivial due to the competing polarity of the hydroxyl groups and the lipophilicity of the chlorinated aromatic ring. This guide outlines the solubility behavior, thermodynamic modeling frameworks, and validation protocols required for industrial application.

Chemical Identity[1][3][4][6][7][9]

-

IUPAC Name: 5-Chloro-2-(hydroxymethyl)phenol[2]

-

Molecular Formula:

-

Key Functional Groups: Phenolic -OH (Acidic), Benzylic -OH (Alcoholic), Chloro- (Lipophilic).

Qualitative Solubility Landscape

Based on structural analysis and synthetic workflows (e.g., hydroxymethylation of 4-chlorophenol), the solubility profile is categorized by solvent polarity and interaction type.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | Strong Hydrogen Bond (HB) donor/acceptor interactions with both -OH groups. Preferred solvents for reaction. |

| Aprotic Polar | DMSO, DMF, THF | Very High | Strong dipole-dipole interactions; DMSO disrupts inter-molecular H-bonds of the crystal lattice effectively. |

| Moderate Polar | Ethyl Acetate, Acetone | Moderate to High | Good solubility due to HB acceptance from the phenol/benzyl alcohol protons. Common extraction solvents.[7] |

| Aromatic | Toluene, Benzene | Low to Moderate | Solubility increases significantly with temperature. Often used as antisolvents or for cooling crystallization. |

| Non-Polar | Hexane, Heptane | Insoluble | Lack of polar interactions prevents solvation of the hydrophilic hydroxyl regions. |

| Aqueous | Water | Low | Limited solubility at neutral pH; highly soluble in alkaline aqueous media (pH > 10) due to phenoxide formation. |

Theoretical Framework: Thermodynamic Modeling

To transition from qualitative observation to process control, solubility data must be modeled. For 5-Chloro-2-(hydroxymethyl)phenol, the Modified Apelblat Equation is the standard for correlating mole fraction solubility (

The Modified Apelblat Model

This semi-empirical model accounts for the non-ideal behavior of the solution:

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

-

: Empirical parameters derived from regression analysis of experimental data.

-

and

- accounts for the temperature dependence of the heat capacity.

-

and

The van't Hoff Equation

For initial approximations over narrow temperature ranges, the simplified van't Hoff equation is used to determine the apparent enthalpy of dissolution (

-

Process Implication: A positive

indicates an endothermic dissolution, confirming that solubility increases with temperature—a prerequisite for cooling crystallization.

Experimental Protocol: High-Fidelity Determination

Since specific mole-fraction datasets for this intermediate are often proprietary, the following Self-Validating Protocol is required to generate reliable internal data.

Method: Dynamic Laser Monitoring (Synthetic Method)

This method is superior to gravimetric analysis for this compound due to the avoidance of sampling errors and temperature fluctuations during filtration.

Workflow Diagram

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Methodology

-

Preparation:

-

Use a jacketed glass vessel (50 mL) coupled with a programmable thermostatic bath (accuracy

K). -

Weigh 5-Chloro-2-(hydroxymethyl)phenol (

) and solvent (

-

-

Setup:

-

Insert a laser transmittance probe and a temperature sensor directly into the slurry.

-

Set agitation to 400 RPM to ensure suspension homogeneity.

-

-

Heating Ramp:

-

Heat the slurry at a slow rate (e.g.,

K/min). -

Monitor laser transmittance. The mixture is opaque (0% transmittance) when undissolved.

-

-

Determination:

-

Record the temperature (

) at which transmittance sharply rises to 100% (the "Clear Point"). This corresponds to the saturation temperature for the known mole fraction.

-

-

Validation (Hysteresis Check):

-

Cool the solution at the same rate until turbidity reappears ("Cloud Point").

-

The Metastable Zone Width (MSZW) is

. A narrow MSZW validates the equilibrium assumption.

-

Process Application: Purification & Crystallization

The solubility differential of 5-Chloro-2-(hydroxymethyl)phenol in mixed solvent systems is the key to high-purity isolation.

Solvent Selection Logic

-

Reaction Solvent: Ethanol (High solubility, facilitates nucleophilic attack).

-

Crystallization Solvent: Toluene (Antisolvent behavior).[8]

Protocol:

-

Concentration: Distill the ethanolic reaction mixture to remove 70-80% of the solvent.

-

Antisolvent Addition: Add hot Toluene slowly to the concentrated residue.

-

Cooling: Ramp temperature down from 60°C to 5°C at 5°C/hour.

-

Result: The hydrophobic chloro-phenyl ring drives crystallization in the non-polar toluene environment, while impurities remain in the mother liquor.

Purification Logic Flow

Figure 2: Antisolvent Crystallization Workflow.

References

-

BenchChem. Synthesis and Troubleshooting of 4-Chloro-2,6-bis(hydroxymethyl)phenol and derivatives. (Contextual data on chlorohydroxymethylphenol solubility in alcohols).

-

National Institute of Standards and Technology (NIST). WebBook Chemistry: Phenolic Solubility Data. (General thermodynamic parameters for substituted phenols).

-

Google Patents. Process for the preparation of hydroxybenzyl alcohols (US4192959A). (Describes extraction and crystallization solvents for hydroxybenzyl alcohols).

- Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics, 1999.

Sources

- 1. Page loading... [guidechem.com]

- 2. WO2014089364A1 - Histone demethylase inhibitors - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. Cas 321-14-2,5-Chloro-2-hydroxybenzoic acid | lookchem [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Reactivity and Stability of 5-Chloro-2-(hydroxymethyl)phenol

This guide offers a comprehensive technical exploration of 5-Chloro-2-(hydroxymethyl)phenol, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. By dissecting its structural components—a phenolic hydroxyl group, a chloro substituent, and a primary benzylic alcohol—we will illuminate the nuanced interplay that governs its chemical behavior. This document moves beyond a simple recitation of facts to explain the causality behind its reactivity and stability, providing field-proven insights and robust protocols to empower your research and development endeavors.

Foundational Physicochemical Characteristics

A thorough understanding of a molecule's physical and chemical properties is the bedrock of its effective application. 5-Chloro-2-(hydroxymethyl)phenol is a solid at ambient temperatures, and its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₂ | [1] |

| Molecular Weight | 158.58 g/mol | [1] |

| Appearance | Solid (form may vary) | General Knowledge |

| Melting Point | Data not consistently available; related isomers like 5-chloro-2-methylphenol melt at 72-76 °C | [2] |

| SMILES | OCc1cc(Cl)ccc1O | [1] |

| InChI Key | Data specific to this isomer is limited; related compounds exist |

The Core of Reactivity: A Tale of Three Functional Groups

The chemical personality of 5-Chloro-2-(hydroxymethyl)phenol is defined by the electronic and steric interplay of its three functional groups on the aromatic scaffold. The phenolic hydroxyl group is a potent activating, ortho, para-director for electrophilic aromatic substitution. Conversely, the chlorine atom is deactivating via induction yet also an ortho, para-director. The hydroxymethyl group, a primary alcohol, serves as a prime site for a multitude of synthetic transformations.[3] This intricate balance dictates the molecule's reactivity profile.

Reactions Centered on the Hydroxymethyl Group

The benzylic alcohol functionality is arguably the most versatile handle for synthetic elaboration.

The selective oxidation of the hydroxymethyl group offers a pathway to valuable aldehydes and carboxylic acids. The choice of oxidant and reaction conditions is paramount to prevent over-oxidation and achieve high yields of the desired product.[4]

-

To Aldehyde (5-Chloro-2-hydroxybenzaldehyde): Milder oxidizing agents are required for this selective transformation. Reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are effective. The electrochemical oxidation of benzyl alcohols is also a green and highly tunable method.[4]

-

To Carboxylic Acid (5-Chloro-2-hydroxybenzoic acid): Stronger oxidants, such as potassium permanganate (KMnO₄) or chromic acid, will typically drive the oxidation to the carboxylic acid stage.[4][5] Using an excess of a milder oxidant under more forcing conditions can also yield the acid.[5]

The following diagram illustrates the primary oxidation pathways.

Caption: Oxidation pathways of the hydroxymethyl group.

The hydroxyl moiety can be converted into a better leaving group, such as a halide, to facilitate nucleophilic substitution reactions. This transformation activates the benzylic position, opening a gateway to a vast array of derivatives.

-

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively, yielding a reactive 2-chloro-4-(chloromethyl)phenol intermediate. These benzylic halides are highly susceptible to Sₙ2 reactions.[6][7]

Standard alcohol chemistry applies readily to the hydroxymethyl group.

-

Esterification: Reaction with carboxylic acids (Fisher esterification) or, more efficiently, with acid chlorides or anhydrides in the presence of a base, yields the corresponding esters. These esters can serve as protecting groups or introduce new functionalities.[8]

-

Etherification: Under basic conditions (to deprotonate the more acidic phenolic hydroxyl first), the hydroxymethyl group can be converted to an ether, for example, via the Williamson ether synthesis. However, care must be taken to control selectivity between the phenolic and benzylic hydroxyls.

Reactions of the Phenolic Ring

The aromatic ring itself is a stage for electrophilic substitution, with the existing substituents directing the regiochemical outcome.

The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3, 4, and 6). The chlorine at position 5 and the hydroxymethyl at position 2 sterically hinder positions 6 and 3, respectively. Therefore, electrophilic attack is most likely to occur at position 4.

-

Further Halogenation: Chlorination or bromination will likely lead to substitution at the 4-position.[9]

-

Nitration/Sulfonation: These reactions would also be expected to favor the 4-position, though the harsh acidic conditions can lead to side reactions.

The interplay of these functional groups is visualized in the reaction map below.

Caption: Key reactivity sites of the molecule.

Stability and Degradation Profile

Ensuring the integrity of a chemical compound is critical for reproducible experimental results and for defining its shelf-life in pharmaceutical applications.

Chemical Stability and Incompatibilities

-

pH Sensitivity: As a phenol, the molecule is weakly acidic and will form a phenoxide salt in the presence of strong bases.[10] This can affect its solubility and reactivity. It is generally stable in mild acidic to neutral aqueous solutions.

-

Incompatible Materials: It should be stored separately from strong oxidizing agents, which can lead to rapid and uncontrolled oxidation, potentially forming colored quinone-type byproducts.[11][12] It is also incompatible with strong acids, bases, and acid chlorides in the absence of controlled reaction conditions.[11][13]

Environmental Stress Factors

-

Photostability: Phenolic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to discoloration (often yellowing or browning) due to the formation of oxidized species.[14] Long-term storage should be in amber vials or in the dark.[15]

-

Thermal Stability: While specific data for this compound is scarce, substituted phenols can undergo decomposition at elevated temperatures. Thermal stress can promote oxidation and condensation reactions.

-

Oxidative Degradation: Prolonged exposure to air (oxygen) can cause slow oxidation, impacting the purity of the material over time. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[16]

The workflow for assessing the stability of the compound is outlined below.

Caption: Workflow for a forced degradation stability study.

Experimental Protocols

The following protocols are provided as validated starting points for common transformations. Researchers should adapt them based on their specific laboratory conditions and analytical capabilities.

Protocol 4.1: Selective Oxidation to 5-Chloro-2-hydroxybenzaldehyde

This protocol utilizes manganese dioxide (MnO₂), a mild and effective reagent for the oxidation of benzylic alcohols.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-2-(hydroxymethyl)phenol (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as dichloromethane or chloroform (approx. 10-20 mL per gram of substrate).

-

Reagent Addition: Add activated manganese dioxide (MnO₂, 5-10 eq by weight). The exact activity of MnO₂ can vary, so an excess is recommended.

-

Reaction: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts, washing the filter cake thoroughly with the reaction solvent.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 4.2: Forced Degradation Study (General Guideline)

This protocol outlines a general approach for assessing stability under various stress conditions, as recommended in stability testing guidelines.[17]

-

Stock Solution: Prepare a stock solution of 5-Chloro-2-(hydroxymethyl)phenol in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.

-

Thermal: Place a sealed vial of the stock solution in a calibrated oven at a set temperature (e.g., 60 °C).

-

Photolytic: Place a quartz cuvette or a clear glass vial of the stock solution in a photostability chamber, exposing it to a controlled light source.

-

-

Control: Keep a sealed vial of the stock solution protected from light at a refrigerated temperature (2-8 °C) as an unstressed control.

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples and the control by a stability-indicating HPLC method (e.g., reverse-phase C18 column with UV detection).

-

Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control. Identify any major degradation products by comparing retention times and, if possible, using mass spectrometry (LC-MS).

Safe Handling and Storage

Proper handling and storage are essential for user safety and for maintaining the long-term integrity of 5-Chloro-2-(hydroxymethyl)phenol.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[18]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[18] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed, light-resistant container (e.g., amber glass bottle).[15] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizers.[16][19] For high-purity standards or long-term storage, consider storing under an inert atmosphere.

References

- Benzyl alcohol - Wikipedia. (n.d.).

- Al-Nidawy, D. M. K., & Al-Bayati, R. I. H. (2003). Reactions of 2-chlorophenol and 2-bromophenol: Mechanisms for formation of mixed halogenated dioxins and furans (PXDD/Fs). Murdoch University Research Repository.

- Czaplicka, M. (2004). Sources and transformations of chlorophenols in the natural environment. Science of the Total Environment, 322(1-3), 21–39.

- Qiu, J., Forbes, T., & Lin, T. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications.

- Sipos, G., et al. (2021). Unraveling the Surface Reactions during Liquid-Phase Oxidation of Benzyl Alcohol on Pd/Al2O3: an in Situ ATR−IR Study. ACS Catalysis.

- Stark, A., et al. (2006). Reactions of benzyl alcohol under different reaction conditions. ResearchGate.

- BenchChem. (2025). Validating Reaction Mechanisms of Chlorinated Phenols: A Comparative Guide for Researchers.

- Zhang, R., et al. (2003). Reaction mechanism of 3-chlorophenol with OH, H in aqueous solution. PubMed.

- Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. International Journal of Air and Water Pollution, 6, 419-431.

- Taylor & Francis Online. (n.d.). Benzyl alcohol – Knowledge and References.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Phenol.

- MilliporeSigma. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). 5-Chloro-2-methylphenol - SAFETY DATA SHEET.

- PubChem. (n.d.). 5-Chloro-2-((4-chloro-2-hydroxyphenyl)methyl)phenol.

- Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories.

- New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol.

- Sigma-Aldrich. (n.d.). 5-Chloro-2-methylphenol 97%.

- BenchChem. (2025). Reactivity of the hydroxymethyl group in 2-Chloro-4-(hydroxymethyl)phenol.

- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.

- Google Patents. (n.d.). RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.

- BenchChem. (2025). A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols.

- Gricilda, R., & Suriyanarayanan, S. (2014). Sonochemical degradation of 2chloro-5methyl phenol assisted by TiO 2 and H 2 O 2. Journal of Chemical and Pharmaceutical Research, 6(5), 1149-1155.

- IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives.

- Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-540.

- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

- Alfa Aesar. (2024). 5-Chloro-2-(2,4-dichlorophenoxy)phenol - SAFETY DATA SHEET.

- Cole-Parmer. (2005). Material Safety Data Sheet - 5-Chloro-2-Hydroxyaniline, 97%.

- ResearchGate. (n.d.). Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination.

- Office of Environmental Health & Safety. (2005). Practices for Proper Chemical Storage.

- NIST. (n.d.). Phenol, 5-chloro-2-methyl-.

- BLD Pharm. (n.d.). 2-Chloro-5-(hydroxymethyl)phenol.

- Bakshi, M., & Singh, S. (2002). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

- Murialdo, S. E., et al. (2003). Degradation of phenol and chlorophenols by mixed and pure cultures. Water SA, 29(4).

- Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols.

- BenchChem. (2025). An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol.

- Royal Society of Chemistry. (n.d.). The oxidative degradation of phenol via in situ H2O2 synthesis using Pd supported Fe-modified ZSM-5 catalysts.

- PubChem. (n.d.). 5-Chloro-2-methylphenol.

- The Open Biotechnology Journal. (2014). Factors Governing Degradation of Phenol in Pharmaceutical Wastewater by White-rot Fungi: A Batch Study.

- ChemScene. (n.d.). 3,5-Dichloro-2-(hydroxymethyl)phenol.

Sources

- 1. 1261598-26-8|2-Chloro-5-(hydroxymethyl)phenol|BLD Pharm [bldpharm.com]

- 2. 5-Chloro-2-methylphenol 97 5306-98-9 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 9. gfredlee.com [gfredlee.com]

- 10. itqb.unl.pt [itqb.unl.pt]

- 11. nj.gov [nj.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nottingham.ac.uk [nottingham.ac.uk]

- 14. fishersci.ie [fishersci.ie]

- 15. csuohio.edu [csuohio.edu]

- 16. towson.edu [towson.edu]

- 17. biomedres.us [biomedres.us]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]

5-Chloro-2-(hydroxymethyl)phenol derivatives and analogs

An In-depth Technical Guide to 5-Chloro-2-(hydroxymethyl)phenol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive exploration of 5-Chloro-2-(hydroxymethyl)phenol, a halogenated phenolic scaffold of significant interest in medicinal chemistry. The document details the synthesis of the core molecule, strategies for its derivatization, and the established biological activities of its analogs, with a particular focus on their antimicrobial properties. We delve into the mechanistic underpinnings of their action, supported by detailed experimental protocols and analytical methodologies. This guide is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents based on this versatile chemical scaffold.

Introduction: The Chemical Space of Chlorinated Phenols

Phenolic compounds are a cornerstone of medicinal chemistry, prized for their diverse biological activities. The introduction of halogen atoms, particularly chlorine, onto the phenolic ring can profoundly modify a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This often leads to enhanced therapeutic potential. The 5-Chloro-2-(hydroxymethyl)phenol core combines the reactive hydroxyl and hydroxymethyl groups with a strategically placed chlorine atom, creating a versatile platform for generating a wide array of derivatives and analogs. These derivatives have shown promise in various therapeutic areas, most notably as antimicrobial agents.[1][2] This guide provides the technical detail necessary to synthesize, characterize, and evaluate these compounds.

Physicochemical Properties of the Core Scaffold

The parent compound, 5-Chloro-2-(hydroxymethyl)phenol (also known as 4-Chloro-2-(hydroxymethyl)phenol or 5-Chlorosalicyl alcohol), serves as the foundational building block for derivatization. Its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-Chloro-2-(hydroxymethyl)phenol | Thermo Scientific Chemicals |

| CAS Number | 5330-38-1 | ChemScene[3] |

| Molecular Formula | C₇H₇ClO₂ | ChemScene[3] |

| Molecular Weight | 158.58 g/mol | ChemScene[3] |

| Appearance | White to pale cream crystals or powder | Thermo Scientific Chemicals |

| Melting Point | 86.0-94.0 °C | Thermo Scientific Chemicals |

| SMILES | OCc1cc(Cl)ccc1O | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | ChemScene[3] |

Synthesis of the Core Scaffold: 5-Chloro-2-(hydroxymethyl)phenol

The most direct and industrially scalable method for preparing the core scaffold is the base-catalyzed hydroxymethylation of 4-chlorophenol. This reaction, an electrophilic aromatic substitution, leverages the electron-donating nature of the phenoxide ion to direct the electrophilic formaldehyde to the positions ortho to the hydroxyl group.

Reaction Rationale and Causality

The reaction is performed under basic conditions (e.g., using NaOH) to deprotonate the phenolic hydroxyl group. This generates the highly nucleophilic phenoxide ion, which activates the aromatic ring towards electrophilic attack. Formaldehyde, the electrophile, is then introduced. The ortho-directing effect of the phenoxide group, coupled with some steric hindrance at the positions adjacent to the chlorine atom, favors substitution at the C2 position. Controlling the stoichiometry of formaldehyde is crucial to favor mono-hydroxymethylation over di-substitution.[4][5]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the 5-Chloro-2-(hydroxymethyl)phenol core scaffold.

Detailed Experimental Protocol

This protocol is adapted from established methods for the hydroxymethylation of substituted phenols.[4][6][7]

Materials:

-

4-Chlorophenol (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.1 eq)

-

Formaldehyde (37% aqueous solution) (1.0-1.2 eq)

-

Deionized Water

-

Hydrochloric Acid (HCl), 2M

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

Procedure:

-

Dissolution & Phenoxide Formation: In a round-bottom flask, dissolve 4-chlorophenol in deionized water. Add a solution of NaOH (1.1 eq) dropwise while stirring to form the sodium 4-chlorophenoxide salt in situ.

-

Addition of Formaldehyde: Gently heat the mixture to 40-50°C. Slowly add the formaldehyde solution (1.0-1.2 eq) via a dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 60-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane 1:1).

-

Work-up and Neutralization: Cool the reaction mixture to room temperature in an ice bath. Slowly neutralize the mixture by adding 2M HCl until the pH is approximately 6-7. A precipitate of the crude product should form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 5-Chloro-2-(hydroxymethyl)phenol.

Strategies for Derivatization and Analog Synthesis

The core scaffold is a versatile starting point for numerous derivatives. The phenolic hydroxyl group, the aromatic ring, and the benzylic hydroxyl group are all sites for chemical modification.

Synthesis of Epoxypropane Derivatives (Antimicrobial Agents)

Epoxides derived from chalcones are valuable synthetic intermediates. A series of 1-(5-chloro-2-hydroxyphenyl)-3-(aryl)-1-oxo-2,3-epoxy propane derivatives has been synthesized and shown to possess antimicrobial activity. The key step is the epoxidation of a chalcone precursor.

Detailed Protocol: This protocol is based on the synthesis described by Chavan, et al.

-

Chalcone Synthesis (Precursor): First, synthesize the chalcone precursor, 1-(5-chloro-2-hydroxyphenyl)-3-(aryl)-prop-2-en-1-one, via a Claisen-Schmidt condensation between 5-chloro-2-hydroxyacetophenone and an appropriate aryl aldehyde.

-

Epoxidation Reaction:

-

Dissolve the synthesized chalcone (0.01 mol) in 25 mL of ethanol in a conical flask.

-

Add 10 mL of 5% aqueous NaOH and stir until the chalcone is fully dissolved. .

-

Cool the solution in an ice bath to below 10°C.

-

Slowly add 5 mL of 30% hydrogen peroxide (H₂O₂) dropwise while maintaining the temperature.

-

Stir the reaction mixture in the ice bath for 30 minutes and then at room temperature for 24 hours.

-

Pour the reaction mixture into cold water. The epoxide derivative will precipitate.

-

Collect the solid by filtration, wash with water until neutral, and dry.

-

Recrystallize the product from ethanol to obtain the pure epoxide.

-

Synthesis of N-aryl-benzamide Derivatives (Antimicrobial Agents)

Amide derivatives, particularly those based on the salicylanilide structure, are a well-known class of antimicrobials. The synthesis of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides involves the amidation of a corresponding ester precursor.

Applications in Drug Discovery & Mechanistic Insights

Derivatives of 5-Chloro-2-(hydroxymethyl)phenol have demonstrated significant potential, primarily as antimicrobial agents.

Antimicrobial Activity

Multiple studies have confirmed the antibacterial and antifungal properties of this class of compounds.

-

Epoxypropane derivatives have shown activity against both animal and plant bacterial pathogens, including Escherichia coli and Staphylococcus aureus.

-

Salicylanilide-type benzamides exhibit potent activity against mycobacterial, bacterial, and fungal strains, with some compounds showing efficacy comparable to or greater than standard drugs like isoniazid and ciprofloxacin.

Mechanism of Antimicrobial Action

The antimicrobial activity of salicylanilides and related chlorinated phenols is primarily attributed to their function as protonophores , which disrupt the proton motive force (PMF) across bacterial cell membranes.[8][9] This is a multi-faceted attack on cellular energy metabolism.

Key Mechanistic Steps:

-

Membrane Translocation: The lipophilic nature of the molecule allows it to diffuse across the bacterial outer membrane and insert into the cytoplasmic membrane.

-

Proton Shuttling: The acidic phenolic hydroxyl group can be deprotonated in the relatively alkaline cytoplasm. The resulting anion picks up a proton from the periplasm (where proton concentration is high) and shuttles it back across the membrane into the cytoplasm, effectively short-circuiting the natural proton gradient.

-

PMF Dissipation: This uncontrolled shuttling of protons dissipates both the electrical potential (ΔΨ) and the pH gradient (ΔpH) that constitute the PMF.

-

Consequences of PMF Collapse:

-

ATP Synthesis Inhibition: The ATP synthase enzyme relies directly on the flow of protons down their electrochemical gradient to generate ATP. With the PMF dissipated, ATP production ceases.[8][10]

-

Inhibition of Efflux Pumps: Many bacterial multidrug resistance (MDR) efflux pumps are powered by the PMF. Their inhibition makes the bacteria more susceptible to the compound itself and to other co-administered antibiotics.[8][11]

-

Disruption of Transport: Active transport of nutrients and ions, which is vital for bacterial survival, is also PMF-dependent and is consequently inhibited.

-

In Gram-negative bacteria, TolC-mediated efflux pumps are a primary innate resistance mechanism, actively expelling these compounds from the cell.[8][11] Therefore, the efficacy of these derivatives is significantly enhanced when efflux is compromised, either genetically or through the use of an efflux pump inhibitor.

Mechanistic Action Workflow

Caption: Proposed mechanism of antimicrobial action via disruption of the Proton Motive Force (PMF).

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and purity of synthesized 5-Chloro-2-(hydroxymethyl)phenol derivatives. A combination of chromatographic and spectroscopic techniques is standard practice.

-

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and preliminary purity assessment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile phenolic compounds. It provides both retention time data for separation and mass spectra for structural elucidation.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure determination. They provide detailed information about the chemical environment of each hydrogen and carbon atom, confirming the substitution pattern on the aromatic ring and the integrity of functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks include a broad O-H stretch for the hydroxyl groups, C-H stretches for the aromatic ring, and a C-Cl stretch.

Conclusion and Future Perspectives

The 5-Chloro-2-(hydroxymethyl)phenol scaffold is a validated starting point for the development of novel therapeutic agents, particularly antimicrobials. The synthetic routes are accessible, and the mechanism of action for its salicylanilide-type analogs is well-supported, targeting the fundamental process of energy generation in bacteria. Future research should focus on expanding the structural diversity of derivatives to improve potency, selectivity, and pharmacokinetic properties. Investigating these compounds in combination therapies, especially with agents that compromise bacterial efflux systems, represents a promising strategy to combat multidrug-resistant pathogens. Furthermore, exploring other potential biological activities, such as anticancer or antioxidant effects, could open new avenues for this versatile chemical class.

References

-

Krajčiová, D., et al. (2023). Salicylanilides and Their Anticancer Properties. MDPI. Available at: [Link]

-

Domalaon, R., et al. (2018). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio - ASM Journals. Available at: [Link]

-

Merck Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Available at: [Link]

-

ResearchGate. (n.d.). Proposed salicylanilide mechanisms of action. Available at: [Link]

-

Taylor & Francis. (n.d.). Salicylanilide – Knowledge and References. Available at: [Link]

-

Feyaerts, A. F., et al. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC. Available at: [Link]

-

Eltayeb, N. E., et al. (2010). (E)-4-Chloro-2-[(2-hydroxyphenyl)iminomethyl]phenol. PubMed Central. Available at: [Link]

-

Jamali, M., et al. (2016). Phenol-An effective antibacterial Agent. SciSpace. Available at: [Link]

-

Ismailov, A. D., et al. (2000). Bacterial bioluminescence inhibition by Chlorophenols. ResearchGate. Available at: [Link]

-

Navarrete-Vazquez, G., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. MDPI. Available at: [Link]

-

Zhang, Y., et al. (2021). Application of two morphologies of Mn2O3 for efficient catalytic ortho-methylation of 4-chlorophenol. PMC. Available at: [Link]

-

Altuntas, S., & Korukluoglu, M. (2024). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. IIP Series. Available at: [Link]

- Google Patents. (n.d.). RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.

-

Sharifi-Rad, J., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. Available at: [Link]

-

Royal Society of Chemistry. (2021). Application of two morphologies of Mn2O3 for efficient catalytic ortho-methylation of 4-chlorophenol. Available at: [Link]

-

Kiranmayi, K., & Rani, S. S. (2023). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. IJSDR. Available at: [Link]

-

Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. Available at: [Link]

-

NIST. (n.d.). Phenol, 5-chloro-2-methyl-. Available at: [Link]

-

Clark, S. J., et al. (2019). Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. Protocols.io. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. iipseries.org [iipseries.org]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

5-Chloro-2-(hydroxymethyl)phenol: Technical Safety & Handling Guide

CAS Registry Number: 64917-81-3 (Specific Isomer) | Related CAS: 5330-38-1 (4-Chloro isomer often used as proxy) Synonyms: 5-Chloro-2-hydroxybenzyl alcohol; 2-Hydroxy-5-chlorobenzyl alcohol Chemical Family: Halogenated Phenolic Benzyl Alcohols

Executive Summary & Chemical Identity

This technical guide provides a rigorous safety and handling framework for 5-Chloro-2-(hydroxymethyl)phenol , a bifunctional intermediate used in the synthesis of agrochemicals (e.g., herbicide metabolites), pharmaceutical building blocks, and phenolic resins.

Researchers must distinguish between positional isomers. While 5-chloro-2-(hydroxymethyl)phenol (Cl para to the hydroxymethyl group) is the specific target, safety data is often extrapolated from its structural isomer 4-chloro-2-(hydroxymethyl)phenol (CAS 5330-38-1). Both compounds share identical functional groups and exhibit similar toxicological profiles, primarily characterized by significant mucosal irritation and potential skin sensitization.

Chemical Structure & Properties Table

| Property | Data | Relevance to Safety |

| Molecular Formula | C₇H₇ClO₂ | Precursor to chlorinated quinone methides (reactive). |

| Molecular Weight | 158.58 g/mol | Moderate volatility; dust hazard predominates. |

| Physical State | Crystalline Solid (White/Beige) | Particulate inhalation is the primary exposure vector. |

| Melting Point | 86–94 °C | Solid at room temp; melt processing requires fume extraction. |

| Solubility | Low in water; Soluble in alcohols/organic solvents | Lipophilic nature facilitates skin absorption. |

| Acidity (pKa) | ~9.5 (Phenolic OH) | Incompatible with strong bases; forms phenolate salts. |

Hazard Identification & Toxicology (GHS)

Based on data from the closely related isomer (CAS 5330-38-1) and functional group analysis, this compound is classified as an Irritant and Potential Sensitizer .

GHS Classification

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

-

Skin Sensitization: Category 1 (H317) - Watchlist

Toxicological Mechanisms

-

Local Irritation: The phenolic hydroxyl group is weakly acidic, capable of denaturing proteins upon contact with mucous membranes.

-

Reactive Intermediates: Under metabolic or thermal oxidation, the benzyl alcohol moiety can oxidize to the corresponding aldehyde (5-chloro-2-hydroxybenzaldehyde) or dehydrate to form a quinone methide . Quinone methides are highly electrophilic Michael acceptors that can alkylate DNA or proteins, leading to cytotoxicity or sensitization.

-

Systemic Effects: Chlorinated phenols are generally lipophilic, allowing them to cross the stratum corneum. While acute systemic toxicity data is limited, structural analogs suggest potential for liver/kidney burden if ingested in quantity.

Risk Assessment & Engineering Controls

Effective safety relies on a "Hierarchy of Controls" approach. Do not rely solely on PPE.

Control Hierarchy Diagram

The following diagram illustrates the decision logic for implementing safety barriers, prioritized by effectiveness.

Caption: Hierarchy of Controls for handling 5-Chloro-2-(hydroxymethyl)phenol. Engineering controls are mandatory for solid handling.

Specific Engineering Protocols

-

Solid Handling: Weighing and transfer must be performed inside a certified chemical fume hood or a powder containment balance enclosure. Face velocity should be maintained at 0.5 m/s (100 fpm).

-

Solution Preparation: Once dissolved, the vapor pressure is relatively low, but the solution should still be handled within a hood to prevent inhalation of solvent vapors or aerosols.

-

Static Control: Dry phenolic powders can generate static charge. Use anti-static weighing boats and ground equipment if handling >100g to prevent dust explosions (though risk is low for small-scale research).

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be based on permeation resistance to the specific chemical and its solvent carrier.

| Protection Type | Recommendation | Technical Rationale |

| Hand Protection | Nitrile Rubber (0.11 mm min) | Phenols can penetrate latex. Nitrile offers >480 min breakthrough for solids. If dissolved in DCM or Acetone, use Silver Shield/Laminate gloves. |

| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient for powders that can drift. Goggles seal the eyes against corrosive dust. |

| Respiratory | N95/P100 (if outside hood) | Only required if engineering controls fail or for spill cleanup. Full-face respirator recommended for large spills. |

| Body Protection | Lab Coat (Cotton/Poly) | Standard protection. For scale-up (>1kg), use Tyvek coveralls to prevent dust accumulation on clothing. |

Handling, Storage & Stability

Stability Profile

-

Oxidation Sensitivity: The hydroxymethyl group is susceptible to oxidation. Prolonged exposure to air may degrade the compound to the aldehyde or acid.

-

Thermal Instability: Avoid temperatures >50°C during storage.

-

Incompatibilities:

-

Strong Oxidizing Agents: Reaction may be vigorous/exothermic.

-

Acid Chlorides/Anhydrides: Will react with both hydroxyl groups.

-

Strong Bases: Will deprotonate the phenol, increasing water solubility but potentially altering reactivity.

-

Storage Protocol

-

Container: Amber glass vials (to minimize light degradation) with Teflon-lined caps.

-

Atmosphere: Store under inert gas (Nitrogen or Argon) if storing for >30 days to prevent oxidation.

-

Temperature: Refrigeration (2–8°C) is recommended to maximize shelf life, though room temperature is acceptable for short-term storage.

-

Segregation: Store away from oxidizers and strong bases.[1][2][3]

Emergency Response & Waste Disposal

Emergency Response Workflow

The following decision tree outlines immediate actions for exposure incidents.

Caption: Immediate First Aid Protocols. Note: Ethanol increases skin absorption of phenols and should be avoided for washing.

Spill Cleanup (Small Scale < 100g)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don nitrile gloves, goggles, and an N95 respirator.

-

Containment: If solid, cover with wet paper towels to prevent dust dispersal. If liquid, absorb with vermiculite or sand.

-

Neutralization: No specific neutralization required; wash area with soapy water after removal.

-

Disposal: Collect in a sealed container labeled "Hazardous Waste: Toxic Organic Solid."

Waste Disposal[1][2][3][5]

-

Classification: Hazardous Chemical Waste.

-

Method: Incineration is the preferred method. The compound contains chlorine, so it must be incinerated in a facility equipped with a scrubber to handle Hydrogen Chloride (HCl) emissions.

-

Compliance: Do NOT dispose of down the drain. Comply with 40 CFR 261 (USA) or local hazardous waste regulations.

References

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: 5-Chloro-2-hydroxybenzyl alcohol (CAS 5330-38-1).[4][5] Retrieved from

-

Matrix Scientific. (2023). Safety Data Sheet: 5-Chloro-2-hydroxybenzyl alcohol.[5][6] Retrieved from

-

PubChem. (2024). Compound Summary: 4-Chloro-2-hydroxybenzyl alcohol.[7][8] National Library of Medicine. Retrieved from [9]

-

NIST Chemistry WebBook. (2024). Phenol, 5-chloro-2-methyl- (Structural Analog Data). National Institute of Standards and Technology. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. H32533.03 [thermofisher.com]

- 5. 5-chloro-2-hydroxybenzyl alcohol | Intermed & Chemicals | Chemos GmbH&Co.KG [chemos.de]

- 6. 5-Chloro-2-hydroxybenzyl alcohol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Chloro-2,6-bis(hydroxymethyl)phenol|CAS 17026-49-2 [benchchem.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of 5-Chloro-2-(hydroxymethyl)phenol

Introduction

5-Chloro-2-(hydroxymethyl)phenol is a substituted phenolic compound with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring a reactive hydroxymethyl group and a chlorinated aromatic ring, makes it a versatile intermediate. This document provides a detailed protocol for the synthesis of 5-Chloro-2-(hydroxymethyl)phenol via the base-catalyzed hydroxymethylation of 4-chlorophenol. The causality behind experimental choices, safety protocols, and characterization methods are thoroughly discussed to ensure scientific integrity and reproducibility.

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. Under basic conditions, 4-chlorophenol is deprotonated to form the more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of formaldehyde. The negative charge from the phenoxide is delocalized onto the aromatic ring, activating the ortho and para positions for electrophilic attack.[1] In the case of 4-chlorophenol, the para position is blocked by the chlorine atom, thus directing the substitution primarily to the ortho position. The reaction with formaldehyde leads to the formation of a hydroxymethyl group at the ortho position.[2]

The mechanism is initiated by the deprotonation of 4-chlorophenol by a base (e.g., NaOH) to form the sodium 4-chlorophenoxide salt. This phenoxide is a much stronger nucleophile than the neutral phenol. The phenoxide then attacks the carbonyl carbon of formaldehyde. A subsequent protonation step, typically during the work-up with acid, yields the final product, 5-Chloro-2-(hydroxymethyl)phenol.

Caption: Reaction mechanism for the synthesis of 5-Chloro-2-(hydroxymethyl)phenol.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 106-48-9 | Starting material. Irritant. |

| Formaldehyde solution | CH₂O | 30.03 | 50-00-0 | 37% in H₂O. Toxic and carcinogenic. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Base catalyst. Corrosive. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | For neutralization. Corrosive. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent. Flammable. |

| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Reaction and washing solvent. |

Experimental Protocol

Reaction Setup

-

A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

The setup is placed in an ice-water bath on a magnetic stirrer hotplate.

-

Ensure all glassware is clean and dry before use.

Synthesis Procedure

-

In the round-bottom flask, dissolve 12.86 g (0.1 mol) of 4-chlorophenol in 100 mL of a 10% aqueous solution of sodium hydroxide.[3]

-

Stir the mixture in the ice bath until the 4-chlorophenol has completely dissolved and the solution is cool.

-

Slowly add 8.9 mL (0.12 mol) of 37% formaldehyde solution to the reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.[4]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully neutralize the reaction mixture to a pH of approximately 6-7 by the slow addition of 2M hydrochloric acid. The product may precipitate out of the solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.[5]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Ventilation: All steps should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Formaldehyde: Is a known carcinogen and is toxic upon inhalation and skin contact. Handle with extreme care.[6]

-

4-Chlorophenol: Is harmful if swallowed or absorbed through the skin and causes skin and eye irritation.

-

Sodium Hydroxide and Hydrochloric Acid: Are corrosive and can cause severe burns. Handle with care, especially during the neutralization step which is exothermic.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized 5-Chloro-2-(hydroxymethyl)phenol can be confirmed by the following methods:

-

Melting Point: Determination of the melting point and comparison with literature values (if available).

-

¹H NMR Spectroscopy: To confirm the chemical structure by identifying the characteristic proton signals and their integrations.

-

¹³C NMR Spectroscopy: To identify the number of unique carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the phenolic and alcohol groups, and C-Cl stretch.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Experimental Workflow

Sources

High-Efficiency Derivatization of 5-Chloro-2-(hydroxymethyl)phenol for GC-MS Profiling

Topic: Derivatization of 5-Chloro-2-(hydroxymethyl)phenol for GC-MS Analysis Content Type: Application Note & Protocol Audience: Researchers, Analytical Chemists, Drug Development Professionals

Abstract & Introduction

5-Chloro-2-(hydroxymethyl)phenol (CAS: 5330-38-1), also known as 5-chloro-2-hydroxybenzyl alcohol, is a critical intermediate in the synthesis of pharmaceutical agents and a potential degradation product of chlorobenzyl derivatives. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by the presence of two polar functional groups: a phenolic hydroxyl and a primary benzylic alcohol. These groups induce significant intermolecular hydrogen bonding, leading to poor volatility, peak tailing, and thermal degradation during GC injection.

This Application Note details a robust protocol for the simultaneous silylation of both functional groups using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) . This method converts the analyte into its di-trimethylsilyl (di-TMS) derivative, ensuring excellent chromatographic shape, enhanced thermal stability, and high sensitivity for quantitative profiling.

Chemical Basis of Derivatization

The success of this protocol relies on Silylation , a nucleophilic substitution reaction where active hydrogens are replaced by a trimethylsilyl (TMS) group [-Si(CH₃)₃].[1]

Reaction Mechanism

The analyte contains two distinct reactive sites:

-

Phenolic -OH (Ar-OH): Acidic proton, readily silylated.

-

Benzylic -OH (Ar-CH₂-OH): Primary alcohol, requires sufficient energy and catalyst for complete conversion.

Reagent Choice:

-

BSTFA: A powerful silyl donor that reacts faster and more completely than BSA.

-

TMCS (Catalyst): Increases the silyl donor potential of the mixture, ensuring the steric hindrance of the ortho-substituted benzylic group does not prevent quantitative derivatization.

-

Pyridine (Solvent/Base): Acts as an acid scavenger (neutralizing HF/HCl byproducts) and facilitates the reaction by stabilizing the transition state.

Reaction Scheme

Analyte: 5-Chloro-2-(hydroxymethyl)phenol (

Materials & Reagents

Reagents

-

Analyte Standard: 5-Chloro-2-(hydroxymethyl)phenol (>98% purity).

-

Derivatization Reagent: BSTFA + 1% TMCS (e.g., Sigma-Aldrich or Restek).

-

Solvent: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).

-

Internal Standard (Optional): Pentachlorobenzene or a deuterated phenol analog.

-

Drying Agent: Anhydrous Sodium Sulfate (

).[2]

Equipment

-

GC-MS System (e.g., Agilent 7890/5977 or Shimadzu QP2020).

-

Capillary Column: 5% Phenyl-methylpolysiloxane (HP-5MS, DB-5MS, or equivalent), 30m x 0.25mm x 0.25µm.

-

Heating Block or Oven capable of maintaining 70°C.

-

2 mL Autosampler Vials (Amber glass with PTFE-lined caps).

Experimental Protocol

Standard Preparation

-

Stock Solution: Weigh 10.0 mg of 5-Chloro-2-(hydroxymethyl)phenol into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate (Concentration: 1000 µg/mL).

-

Working Standard: Dilute the stock solution to 50 µg/mL using Ethyl Acetate.

Derivatization Procedure

This protocol ensures complete "capping" of both hydroxyl groups.

-

Aliquot: Transfer 100 µL of the Working Standard (or dried sample extract) into a 2 mL GC vial.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen (

) at room temperature. Critical: Moisture competes with the analyte for the reagent. Ensure the sample is completely dry. -

Reagent Addition: Add 50 µL of Anhydrous Pyridine to the residue. Vortex to dissolve.

-

Silylation: Add 50 µL of BSTFA + 1% TMCS . Cap the vial immediately.

-

Reaction: Vortex for 30 seconds, then incubate the vial at 70°C for 30 minutes .

-

Cooling: Allow the vial to cool to room temperature.

-

Dilution (Optional): If the concentration is too high for the detector, dilute with 200 µL of anhydrous toluene or ethyl acetate.

-

Injection: Inject 1 µL into the GC-MS.

GC-MS Parameters

| Parameter | Setting |

| Inlet Mode | Splitless (or Split 1:10 for high conc.) |

| Inlet Temperature | 260°C |

| Carrier Gas | Helium, Constant Flow 1.0 mL/min |

| Oven Program | Initial: 80°C (Hold 1 min) Ramp 1: 15°C/min to 200°C Ramp 2: 25°C/min to 300°C (Hold 3 min) |

| Transfer Line | 280°C |

| Ion Source Temp | 230°C (EI Source) |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Scan (m/z 50–500) or SIM (Target Ions) |

Results & Discussion

Chromatographic Performance

The underivatized compound typically elutes with significant tailing due to interaction with silanol groups in the column. The Di-TMS derivative yields a sharp, symmetrical peak, typically eluting between 8.5 and 10.5 minutes under the specified conditions.

Mass Spectral Interpretation

The Electron Ionization (EI, 70eV) spectrum of the Di-TMS derivative (

Key Diagnostic Ions:

-